BGBASGWBMOITHT-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by the presence of a thymyloxy group, which is derived from thymol, a natural monoterpene phenol derivative of cymene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Diethylmethylamine and 2-(thymyloxy)ethyl iodide.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to facilitate the quaternization process.
Procedure: Diethylmethylamine is reacted with 2-(thymyloxy)ethyl iodide in a suitable solvent. The reaction mixture is stirred for several hours until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate substitution) and sodium hydroxide (for iodide to hydroxide substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate yield the corresponding nitrate salt, while hydrolysis can produce the corresponding alcohol and amine.
Scientific Research Applications
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the thymyloxy group.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide involves its interaction with cell membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The thymyloxy group enhances its antimicrobial activity by interfering with microbial enzymes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound used in pharmacological studies.
Ethylammonium iodide: Used in the fabrication of perovskite-based photovoltaic devices.
Diethylmethyl(2-methoxyethyl)ammonium iodide: An ionic liquid with applications in various chemical processes.
Uniqueness
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential applications in medicine and industry. This distinguishes it from other quaternary ammonium compounds that may lack such functional groups.
Properties
CAS No. |
102571-20-0 |
---|---|
Molecular Formula |
C17H30INO |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Synonyms |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.